6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S860425
CAS No.
1094354-50-3
M.F
C10H7ClN4S
M. Wt
250.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]...

CAS Number

1094354-50-3

Product Name

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6-chloro-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

InChI

InChI=1S/C10H7ClN4S/c11-8-3-4-9-12-13-10(15(9)14-8)6-7-2-1-5-16-7/h1-5H,6H2

InChI Key

BJBFZKPLPRFQMS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl
  • Heterocyclic Chemistry

    The molecule contains several interesting heterocyclic rings, including a triazolopyridazine core and a thienylmethyl group. Research in heterocyclic chemistry often focuses on the synthesis and characterization of new compounds with these ring systems, exploring their unique reactivity and potential applications.

  • Medicinal Chemistry

    Triazolopyridazine derivatives have been investigated for various biological activities, including antibacterial, antifungal, and antitumor properties [, ]. The presence of the chlorine atom and the thienylmethyl group in 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine could potentially lead to interesting biological properties, warranting further investigation. However, there is no documented research specifically on this compound for medicinal purposes.

  • Material Science

    Triazolopyridazine-based materials have been explored for their potential applications in organic electronics and optoelectronic devices due to their interesting electronic properties []. The introduction of the thienylmethyl group in 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine might influence these properties, but further research is needed to determine its suitability for material science applications.

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazolopyridazine core, which features a six-membered ring containing two nitrogen atoms fused to a five-membered ring with three nitrogen atoms. The presence of a chlorine atom at position 6 and a thienylmethyl group at position 3 contributes to its unique chemical properties. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science .

The chemical reactivity of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine can be attributed to the presence of both nitrogen atoms in the triazole and pyridazine rings. These heteroatoms can participate in nucleophilic substitutions and electrophilic additions. The chlorine atom may act as a leaving group in substitution reactions, while the thienylmethyl group can influence the electronic properties of the compound, potentially enhancing its reactivity in various synthetic pathways .

The synthesis of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step processes that include:

  • Formation of the Triazole Ring: Starting materials such as hydrazine derivatives react with appropriate carbonyl compounds to form the triazole structure.
  • Cyclization: Subsequent cyclization reactions introduce the pyridazine ring.
  • Chlorination: The introduction of the chlorine atom can be achieved through halogenation reactions.
  • Thienylmethyl Group Introduction: The final step involves attaching the thienylmethyl group via alkylation reactions.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine has potential applications in:

  • Medicinal Chemistry: Due to its possible antibacterial and antifungal properties.
  • Organic Electronics: The electronic properties of triazolopyridazines make them suitable candidates for applications in organic semiconductors and optoelectronic devices.
  • Material Science: Its unique structural features may lead to new materials with desirable physical properties .

While specific interaction studies on 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine are scarce, related compounds have demonstrated interactions with various biological targets. Investigating its binding affinity and mechanism of action could reveal insights into its therapeutic potential. Future studies should focus on elucidating these interactions through biochemical assays and molecular docking studies .

Several compounds share structural similarities with 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazineChlorine at position 6; methyl group at position 3Simpler alkyl group; less steric hindrance
6-Bromo-3-(thienyl)[1,2,4]triazolo[4,3-b]pyridazineBromine instead of chlorine; thienyl group presentPotentially different reactivity due to bromine
6-Fluoro-3-(phenyl)[1,2,4]triazolo[4,3-b]pyridazineFluorine at position 6; phenyl group at position 3Enhanced electron-withdrawing effects from fluorine

These comparisons illustrate how variations in substituents can influence the reactivity and biological activity of similar heterocyclic compounds .

XLogP3

2.4

Dates

Last modified: 08-16-2023

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